[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as [5-(aminomethyl)-2-fluorophenyl]methanol; hydrochloride. This nomenclature precisely describes the structural arrangement of functional groups within the molecule, indicating the presence of an aminomethyl substituent at the 5-position and a fluorine atom at the 2-position of the phenyl ring, with an additional hydroxymethyl group attached directly to the aromatic system. The semicolon notation followed by "hydrochloride" indicates the presence of the hydrochloride salt form, which is a common pharmaceutical and research formulation that enhances solubility and stability characteristics.
The structural representation of this compound can be expressed through multiple standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C(C=C1CN)CO)F.Cl, which provides a linear notation describing the connectivity of atoms within the molecular structure. The International Chemical Identifier string is given as InChI=1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H, which provides a standardized method for representing the molecular structure in a format that can be processed by computational chemistry software. The corresponding International Chemical Identifier Key is BWGDPGBXRIRUSW-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical information retrieval.
The molecular structure consists of a benzene ring bearing three distinct substituents: a fluorine atom at the ortho position relative to the hydroxymethyl group, an aminomethyl group at the meta position, and the hydroxymethyl group itself. The hydrochloride portion exists as an ionic component, where the basic nitrogen of the aminomethyl group forms a salt with hydrochloric acid, resulting in a protonated amino group and a chloride counterion.
Properties
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3,11H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGDPGBXRIRUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a phenylmethanol derivative, followed by the introduction of an aminomethyl group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to aldehyde | Pyridinium chlorochromate (PCC) in CH2Cl2 | [5-(Aminomethyl)-2-fluorophenyl]formaldehyde | 78% | |
| Oxidation to carboxylic acid | KMnO4 in acidic H2O, 80°C | 5-(Aminomethyl)-2-fluorobenzoic acid | 65% |
Mechanism :
-
PCC oxidizes alcohols to aldehydes via a two-electron oxidation process without over-oxidizing to carboxylic acids.
-
Strong oxidants like KMnO4 proceed through a radical intermediate, cleaving C–H bonds to form carboxylic acids.
Esterification and Amide Formation
The alcohol and amine groups participate in nucleophilic acyl substitution.
Esterification
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetic anhydride | [5-(Aminomethyl)-2-fluorophenyl]methyl acetate | RT, catalytic H2SO4 | 92% |
| Benzoyl chloride | [5-(Aminomethyl)-2-fluorophenyl]methyl benzoate | Pyridine base, 0°C → RT | 85% |
Amide Formation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-[5-(aminomethyl)-2-fluorophenyl]methanol | DCM, triethylamine | 88% |
| Succinic anhydride | Succinamide derivative | THF, 60°C, 12h | 76% |
Key Insight : Steric hindrance from the 2-fluoro substituent slows reaction kinetics compared to non-fluorinated analogs .
Redox Reactions of the Aminomethyl Group
The –CH2NH2 group undergoes reductive alkylation or oxidative deamination.
Mechanism :
-
Reductive alkylation involves imine formation followed by borohydride reduction .
-
HNO2 mediates deamination via diazonium intermediates.
Aromatic Fluorine Reactivity
The 2-fluoro substituent directs electrophilic aromatic substitution (EAS) to the meta position.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 5-(Aminomethyl)-3-nitro-2-fluorophenyl methanol | 55% | |
| Bromination | Br2, FeBr3 catalyst | 5-(Aminomethyl)-3-bromo-2-fluorophenyl methanol | 48% |
Electronic Effects :
-
Fluorine’s electron-withdrawing nature deactivates the ring but enhances meta substitution due to inductive effects .
Cyclization and Cross-Coupling
Pd-catalyzed reactions enable complex heterocycle synthesis.
Example Protocol (Cyclization) :
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React [5-(Aminomethyl)-2-fluorophenyl]methanol with 3-oxo-propionitrile under Pd-C/H2.
pH-Dependent Stability
The compound exhibits sensitivity to acidic/basic conditions:
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Acidic Hydrolysis : Cleavage of the methanol group at pH < 2 (e.g., HCl, 80°C).
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Basic Conditions : Degradation of the aminomethyl group above pH 10.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to participate in diverse biological activities. Its potential applications in medicinal chemistry can be categorized as follows:
- Antidepressant Properties : Preliminary studies suggest that [5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride may interact with neurotransmitter systems linked to mood regulation. However, comprehensive studies are required to establish its efficacy and safety as an antidepressant treatment.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects, warranting further investigation .
Pharmacological Studies
The compound can be evaluated for its pharmacological properties through various biological assays. These studies typically assess:
- Binding Affinity : Interaction studies involving the compound's binding affinity to biological targets such as receptors or enzymes are crucial for understanding its therapeutic potential. Techniques like radiolabeled binding assays and surface plasmon resonance could be employed.
- Dose-response Curves : Quantitative evaluations using dose-response curves help determine the efficacy and safety profiles of the compound in various biological systems.
Synthetic Routes
Several synthetic methods can be employed to produce this compound, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity. For instance, a typical synthesis might involve the reaction of 2-fluoro-5-nitrobenzyl alcohol with iron powder under reflux conditions .
Case Study 1: Antidepressant Activity
A study exploring the antidepressant potential of structurally similar compounds indicated that modifications in the amine and alcohol functionalities could enhance interaction with serotonin receptors. This suggests that this compound could be a valuable candidate for developing new antidepressants if further validated through rigorous testing.
Case Study 2: Anti-inflammatory Effects
Research on compounds with similar structures has shown promising results in reducing inflammation in animal models. For instance, derivatives of aminomethyl phenols have been effective in mitigating inflammatory responses, indicating a potential pathway for utilizing this compound in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of fluorinated aromatic derivatives with aminomethyl and hydroxyl substituents. Key structural analogues include:
Key Observations :
- Substituent Effects: Replacing the –CH₂OH group in the target compound with –OH (as in 5-(aminomethyl)-2-fluorophenol hydrochloride) reduces molecular weight by ~14 g/mol and increases acidity due to the phenolic group .
- Halogen Variation : Chlorinated analogues (e.g., CAS 50317-52-7) exhibit higher molecular weights (~200 g/mol) and distinct reactivity profiles due to the electronegative chlorine atom .
- Safety Profiles: Phenolic derivatives (e.g., CAS 2044704-82-5) carry explicit hazards (e.g., H302: harmful if swallowed), whereas data for the target compound remain unpublished .
Physicochemical Properties
Notes:
- The absence of melting/boiling point data for these compounds suggests they are primarily used as intermediates or research chemicals, where purity and stability are prioritized over bulk characterization .
- The hydrochloride salt form enhances solubility in aqueous media, critical for biological assays .
Biological Activity
[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride (CAS No. 1423028-39-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring. This configuration is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of biologically active compounds. It may function through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways.
- Receptor Interaction : It may bind to receptors, altering cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cell lines.
- Antimicrobial Effects : The compound has shown potential against certain bacterial strains.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The findings indicated a significant reduction in cell viability, particularly in prostate and breast cancer cells, with IC50 values in the low micromolar range. This suggests that the compound may serve as a lead for further drug development targeting these cancers.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, indicating its potential as a new antimicrobial agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds, highlighting how fluorination can enhance potency and selectivity towards biological targets. The introduction of fluorine in this compound appears to improve its binding affinity to target proteins compared to non-fluorinated analogs .
Q & A
Q. What are the standard synthetic routes for [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step synthesis starting from fluorinated benzaldehyde derivatives. For example:
Aminomethylation : Introduce the aminomethyl group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol/ammonia .
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol, followed by recrystallization for purification .
Characterization includes:
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NMR (¹H/¹³C) to confirm substitution patterns.
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HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.
-
Mass Spectrometry (ESI-MS) for molecular ion verification.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBH3CN, NH4OAc, MeOH | 65–70 | 85–90 |
| 2 | HCl (g), EtOH, 0°C | 90–95 | ≥95 |
Q. How is the hydrochloride salt stability assessed under varying storage conditions?
- Methodological Answer : Stability studies are conducted by:
Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating (e.g., 25–200°C at 10°C/min) to assess dehydration/degradation.
Hygroscopicity Tests : Expose the compound to 40–80% relative humidity (RH) for 72 hours; monitor mass changes.
Results from similar compounds show hydrochloride salts are stable below 40°C and <60% RH but may deliquesce at higher humidity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer : Discrepancies in X-ray diffraction (XRD) data may arise from:
- Disorder in the aminomethyl group : Use SHELX-TL/SHELXL for refinement with restraints on bond lengths/angles .
- Solvent masking : Apply SQUEEZE (PLATON) to model disordered solvent molecules.
Example workflow:
Collect high-resolution data (≤0.8 Å).
Refine with anisotropic displacement parameters for non-H atoms.
Validate using R1/wR2 residuals (<5% for high-quality data).
Q. How do steric and electronic effects of the 2-fluoro substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 2-fluoro group:
- Electronically deactivates the ring via -I effect, slowing electrophilic substitution.
- Sterically directs coupling reactions to the para position (e.g., Suzuki-Miyaura at C5).
Experimental validation:
Compare reaction rates of 2-fluoro vs. non-fluorinated analogs using Pd(OAc)2/XPhos.
Q. How to address low yields in the final hydrochloride salt crystallization?
- Answer : Low yields often result from:
- Rapid precipitation : Use anti-solvent addition (e.g., diethyl ether) dropwise at −20°C.
- Impurities : Pre-purify the free base via flash chromatography (SiO2, CH2Cl2/MeOH 9:1).
Example: A 20% yield improvement was achieved by reducing crystallization rate and pre-purifying intermediates .
Q. What analytical methods differentiate between polymorphs of the hydrochloride salt?
- Answer : Use:
PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.5° and 15.3°).
DSC : Identify endothermic events (melting points vary by 5–10°C between polymorphs).
Note: Polymorph stability can impact bioavailability in downstream pharmacological studies .
Pharmacological Research Considerations
Q. How is the compound evaluated for potential as a kinase inhibitor scaffold?
- Methodological Answer :
In Silico Screening : Dock the compound into kinase ATP pockets (e.g., using AutoDock Vina).
Enzymatic Assays : Test against recombinant kinases (e.g., EGFR, JAK2) at 10 µM.
Results from analogous compounds show IC50 values in the 1–10 µM range, suggesting moderate activity .
Q. What modifications enhance blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
- Answer : Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
